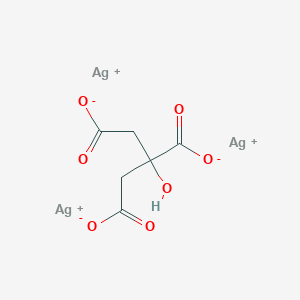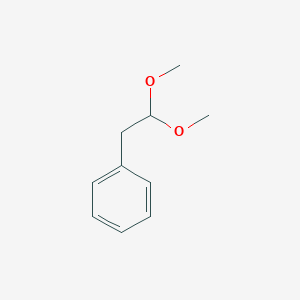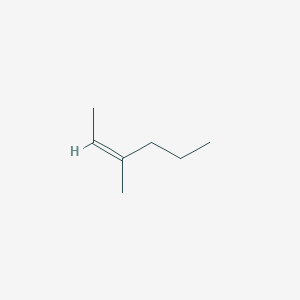
Citrato de plata
Descripción general
Descripción
El citrato de plata es un compuesto orgánico que pertenece a la clase de los ácidos tricarboxílicos y sus derivados. Está compuesto por iones de plata y iones citrato, formando un complejo con la fórmula molecular C₆H₅Ag₃O₇ . Este compuesto es conocido por sus propiedades antimicrobianas y se utiliza en diversas aplicaciones, incluida la medicina, la industria y la investigación científica.
Aplicaciones Científicas De Investigación
El citrato de plata tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La acción antimicrobiana del citrato de plata se debe principalmente a la liberación de iones de plata (Ag⁺), que interactúan con las membranas celulares y las proteínas de los microorganismos. Estas interacciones conducen a la interrupción de las funciones celulares, incluida la actividad enzimática y la replicación del ADN, lo que finalmente causa la muerte celular . Los objetivos moleculares incluyen grupos tiol en proteínas y enzimas, que son esenciales para la supervivencia microbiana .
Compuestos similares:
Nitrato de plata (AgNO₃): Se utiliza en aplicaciones antimicrobianas similares, pero es más reactivo y menos estable que el this compound.
Óxido de plata (Ag₂O): Otro agente antimicrobiano con diferentes propiedades de solubilidad y reactividad.
Acetato de plata (C₂H₃AgO₂): Se utiliza en diversas reacciones químicas y tiene propiedades antimicrobianas.
Singularidad del this compound: El this compound es único debido a su estabilidad y liberación controlada de iones de plata, lo que lo hace adecuado para aplicaciones donde se desea una actividad antimicrobiana prolongada. Su capacidad para formar complejos estables con otros iones metálicos también aumenta su versatilidad en diversos procesos químicos e industriales .
Análisis Bioquímico
Biochemical Properties
Silver citrate has unique properties that allow it to interact with various enzymes, proteins, and other biomolecules. For instance, silver nanoparticles, which can be synthesized from silver citrate, have been found to interact with antioxidant enzymes . Furthermore, silver citrate has been shown to interact with biological organisms, causing toxicity of silver compounds .
Cellular Effects
Silver citrate has significant effects on various types of cells and cellular processes. For instance, silver nanoparticles synthesized from silver citrate have been found to alter cellular stress responses, triggering organelle autophagy and apoptosis . Moreover, silver citrate has been found to exhibit toxic properties that result in death, histopathological alterations in some organs, biochemical changes, and effects on physiological functions .
Molecular Mechanism
The molecular mechanism of action of silver citrate is complex and multifaceted. For instance, silver ions, which can be derived from silver citrate, have been found to primarily damage multiple enzymes in glycolysis and the tricarboxylic acid (TCA) cycle, leading to the stalling of the oxidative branch of the TCA cycle and an adaptive metabolic divergence to the reductive glyoxylate pathway .
Temporal Effects in Laboratory Settings
The effects of silver citrate change over time in laboratory settings. For instance, silver nanoparticles synthesized from silver citrate have been found to lose their physical and chemical integrity by two distinct processes: oxidation only (light-independent) and oxidation followed by photo-reduction (light-dependent), following initial dilution from a concentrated (and newly synthesized) AgNP stock solution .
Dosage Effects in Animal Models
The effects of silver citrate vary with different dosages in animal models. For instance, administration of the smallest (10 nm) nanoparticles resulted in enhanced silver tissue distribution and overt hepatobiliary toxicity compared to larger ones (40 and 100 nm), while coating had no relevant impact .
Metabolic Pathways
Silver citrate is involved in various metabolic pathways. For instance, it is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine .
Transport and Distribution
Silver citrate is transported and distributed within cells and tissues in various ways. For instance, citrate-coated silver nanoparticles have been found to be transported in saturated porous media .
Subcellular Localization
The subcellular localization of silver citrate and its effects on activity or function are complex. For instance, silver nanoparticles synthesized from silver citrate have been found to localize in various subcellular compartments in oyster larvae .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El citrato de plata se puede sintetizar mediante la reacción de nitrato de plata con citrato de sodio en una solución acuosa. La reacción generalmente implica la reducción de iones de plata (Ag⁺) por iones citrato (C₆H₅O₇³⁻), lo que da como resultado la formación de this compound y nitrato de sodio como subproducto .
Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando métodos similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar la formación de this compound de alta pureza. A menudo se utilizan agentes protectores como la polivinilpirrolidona (PVP) para estabilizar las nanopartículas de plata que se forman durante la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones: El citrato de plata experimenta diversas reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar óxido de plata y otros subproductos.
Reducción: Se puede reducir a plata metálica en determinadas condiciones.
Sustitución: Los iones de plata en el this compound se pueden sustituir por otros iones metálicos en reacciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el ácido ascórbico.
Sustitución: Las reacciones con otras sales metálicas pueden conducir a la sustitución de iones de plata.
Principales productos formados:
Oxidación: Óxido de plata (Ag₂O) y otros productos oxidados.
Reducción: Plata metálica (Ag).
Sustitución: Diversos complejos de citrato metálico.
Comparación Con Compuestos Similares
Silver nitrate (AgNO₃): Used in similar antimicrobial applications but is more reactive and less stable than silver citrate.
Silver oxide (Ag₂O): Another antimicrobial agent with different solubility and reactivity properties.
Silver acetate (C₂H₃AgO₂): Used in various chemical reactions and has antimicrobial properties.
Uniqueness of Silver Citrate: Silver citrate is unique due to its stability and controlled release of silver ions, making it suitable for applications where prolonged antimicrobial activity is desired. Its ability to form stable complexes with other metal ions also adds to its versatility in various chemical and industrial processes .
Propiedades
IUPAC Name |
trisilver;2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Ag/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYHQJYVDNJJA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ag+].[Ag+].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Ag3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889420 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-45-4 | |
| Record name | Silver citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, silver(1+) salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilver citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA421A1J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does silver citrate exert its antimicrobial effects?
A1: Silver citrate exhibits potent bacteriostatic and bactericidal properties. The exact mechanism is not fully understood, but research suggests that silver ions (Ag+) released from silver citrate interact with bacterial cell walls and membranes. This interaction disrupts cell wall integrity, increases membrane permeability, and ultimately leads to cell death [, ]. Additionally, silver ions can penetrate the bacterial cell and interfere with vital cellular processes, such as DNA replication and protein synthesis [, , ].
Q2: What makes silver citrate a promising antimicrobial agent?
A2: Diluted silver citrate solutions demonstrate strong antimicrobial activity against a broad spectrum of bacteria, including Gram-negative and Gram-positive strains [, , ]. This broad-spectrum activity makes it a promising candidate for various applications, including the development of novel antibacterial coatings for medical devices and antimicrobial agents for wound healing [, ].
Q3: Is there evidence of silver citrate's efficacy against biofilms?
A3: Yes, studies using in vitro experimental systems, such as modified Robbins devices, demonstrate that silver citrate coatings effectively inhibit bacterial adherence and exhibit killing effects against bacteria already adhered to surfaces, indicating potential against biofilms [].
Q4: What is the molecular formula and weight of silver citrate?
A4: The molecular formula of silver citrate is Ag3C6H5O7. It has a molecular weight of 512.64 g/mol.
Q5: How is silver citrate typically characterized structurally?
A5: Various spectroscopic and microscopic techniques are employed for the structural characterization of silver citrate, including:
- X-ray powder diffraction (XRD): This technique helps determine the crystal structure and phase purity of silver citrate [, ].
- Fourier transform infrared spectroscopy (FTIR): FTIR spectroscopy provides information about the functional groups present in the compound and their interactions [, , ].
- Scanning electron microscopy (SEM): SEM allows visualization of the morphology and size of silver citrate particles [, , ].
- Transmission electron microscopy (TEM): TEM offers higher-resolution imaging for detailed analysis of nanoparticle size, shape, and arrangement [].
Q6: How does the concentration of silver and citric acid affect solution stability?
A7: Solutions with high silver ion concentrations (>13 g/L) and citric acid concentrations below 4 mol/L tend to crystallize over time, forming [Ag3C6H5O7]x·nH2O []. This crystallization can affect the long-term stability and efficacy of silver citrate solutions.
Q7: What strategies can enhance the stability of silver citrate formulations?
A8: Research indicates that the addition of stabilizing agents, like povidone, can enhance the stability of silver citrate solutions and prevent crystallization []. Additionally, optimizing the pH of the formulation can also contribute to improved stability [, ].
Q8: Does silver citrate possess catalytic activity?
A9: While not extensively explored as a catalyst, silver citrate demonstrates potential in this area. For instance, studies show that silver nanoparticles synthesized using silver citrate as a precursor exhibit catalytic activity in the reduction of m-nitrophenylsulfonic sodium [].
Q9: How can silver citrate be used for synthesizing silver nanoparticles?
A10: Silver citrate acts as a precursor for the synthesis of silver nanoparticles through various methods, including chemical reduction within confined nanodomains like ion-exchange films and porous polystyrene beads []. This method allows for the controlled formation and growth of silver nanoparticles with desired properties.
Q10: What is known about the toxicity of silver citrate?
A11: Research indicates that silver citrate exhibits concentration-dependent cytotoxicity. While diluted solutions (0.25% and 0.5%) show acceptable biocompatibility with mouse fibroblasts, higher concentrations can be highly cytotoxic [].
Q11: Are there any studies on the potential bioantagonistic effects of silver citrate?
A12: Yes, studies have investigated the potential of silver citrate to mitigate the toxic effects of lead acetate. Research suggests that silver citrate might possess bioantagonistic properties against lead-induced cardiotoxicity in rat embryos [, , , ].
Q12: What are some promising avenues for future research on silver citrate?
A12: Further research is needed to:
Q13: What are the potential cross-disciplinary applications of silver citrate?
A13: Silver citrate's unique properties make it a promising candidate for cross-disciplinary applications, including:
- Biomedical Field: Development of antimicrobial coatings for medical devices, wound dressings, and novel drug delivery systems [, , ].
- Environmental Applications: Utilization in water purification and disinfection technologies due to its broad-spectrum antimicrobial activity [].
- Material Science: Incorporation into polymers and other materials to impart antimicrobial properties [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)













